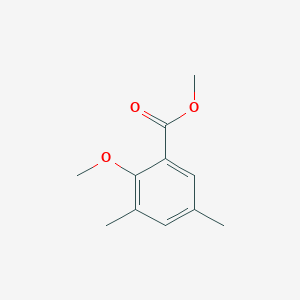
Methyl 2-methoxy-3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3 It is an ester derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-3,5-dimethylbenzoate typically involves the esterification of 2-methoxy-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methoxy-3,5-dimethylbenzoic acid+methanolacid catalystMethyl 2-methoxy-3,5-dimethylbenzoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester product from the by-products and unreacted starting materials. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-methoxy-3,5-dimethylbenzoic acid.
Reduction: 2-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methoxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-3,5-dimethylbenzoate in biological systems involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but with two methoxy groups.
Methyl 3,5-dimethylbenzoate: Lacks the methoxy group.
Methyl 2,4-dimethoxybenzoate: Different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-methoxy-3,5-dimethylbenzoate is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-methoxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7-5-8(2)10(13-3)9(6-7)11(12)14-4/h5-6H,1-4H3 |
Clé InChI |
OOFHIISKHPNKKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
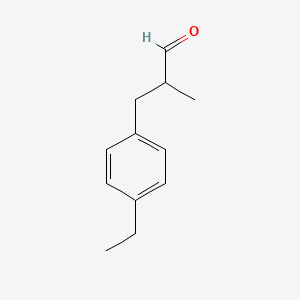
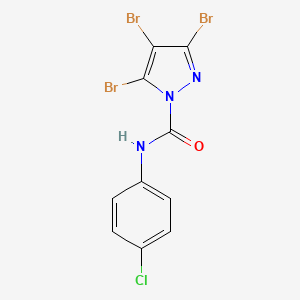
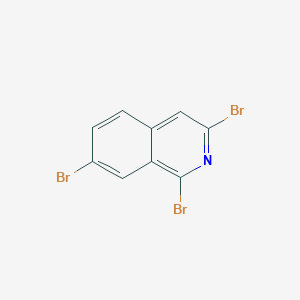
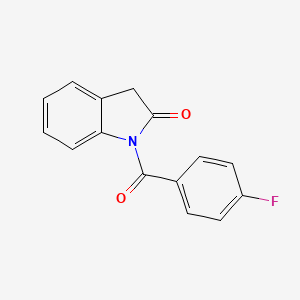
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
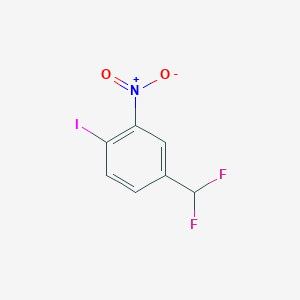
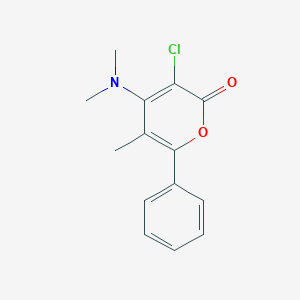

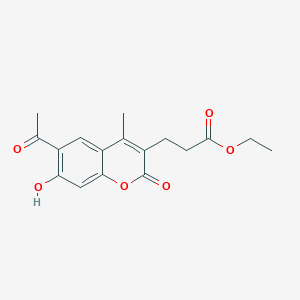
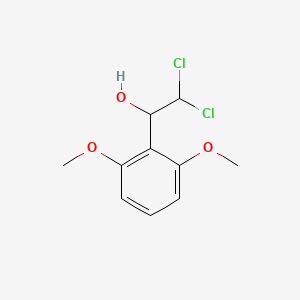
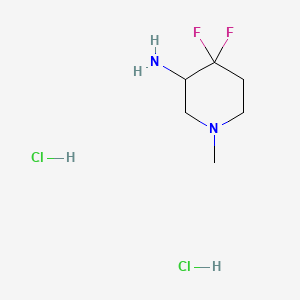
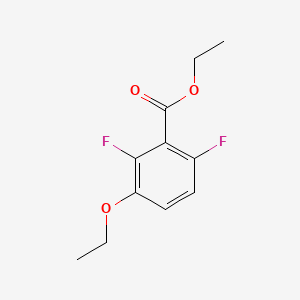
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
